molecular formula C8H15NO B3019688 N-cyclopropyl-2,2-dimethylpropanamide CAS No. 540792-73-2

N-cyclopropyl-2,2-dimethylpropanamide

Cat. No.: B3019688
CAS No.: 540792-73-2
M. Wt: 141.214
InChI Key: OWXPHZLYDIDNFZ-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2,2-dimethylpropanamide (CAS 540792-73-2) is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . This amide derivative serves as a valuable synthetic intermediate in medicinal chemistry research, particularly in the discovery of novel therapeutic agents. Its specific research application has been demonstrated in the development of potent and orally active human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors . In this context, N-cyclopropylcyclopropanecarboxamide, a closely related cyclopropyl amide, was used in a cyclization reaction with an acylhydrazine to synthesize a key 4H-1,2,4-triazole intermediate . This intermediate was part of a compound series that showed potent and selective inhibitory activity against human 11β-HSD1, an enzyme targeted for the treatment of type 2 diabetes mellitus . The compound is characterized for research purposes with available safety information, including hazard statements H302, H315, H319, and H335 . Please note: This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopropyl-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-8(2,3)7(10)9-6-4-5-6/h6H,4-5H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXPHZLYDIDNFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

540792-73-2
Record name N-cyclopropyl-2,2-dimethyl-propanamide
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Elucidation of Reaction Mechanisms and Reactivity Profiles of N Cyclopropyl 2,2 Dimethylpropanamide

Mechanistic Investigations of Amide Functionality Transformations

The amide functional group is a cornerstone of organic chemistry, and its transformations are fundamental to the synthesis of a vast array of molecules. In the context of N-cyclopropyl-2,2-dimethylpropanamide, the interplay between the sterically demanding 2,2-dimethylpropanoyl (pivaloyl) group and the electronically unique cyclopropyl (B3062369) moiety dictates its reactivity.

The amide bond is generally resistant to nucleophilic attack due to the delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. However, under forcing conditions or with appropriate activation, nucleophilic acyl substitution can occur.

Acid-Catalyzed Hydrolysis: In the presence of strong acids, the carbonyl oxygen of this compound is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of cyclopropylamine (B47189) lead to the formation of 2,2-dimethylpropanoic acid (pivalic acid). libretexts.org

Base-Promoted Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. libretexts.org Due to the high pKa of the leaving group (cyclopropylamine), this process is generally less favorable than acid-catalyzed hydrolysis and often requires high temperatures. The steric hindrance imposed by the t-butyl group adjacent to the carbonyl further impedes the approach of the nucleophile.

The following table summarizes the key aspects of these pathways:

Condition Mechanism Key Intermediates Products
AcidicProtonation of carbonyl oxygen, nucleophilic attack by water, proton transfer, elimination of amine. libretexts.orgProtonated amide, Tetrahedral intermediate2,2-Dimethylpropanoic acid, Cyclopropylammonium ion
BasicNucleophilic attack by hydroxide ion, elimination of amide anion. libretexts.orgTetrahedral intermediate2,2-Dimethylpropanoate, Cyclopropylamine

The amide group in this compound is relatively robust towards common oxidizing and reducing agents.

Oxidation: Direct oxidation of the amide functionality is challenging. However, oxidative processes can be initiated at other sites within the molecule. For instance, cytochrome P450 enzymes can mediate the oxidation of the cyclopropylamine moiety, leading to reactive ring-opened intermediates. hyphadiscovery.com This bioactivation pathway is a significant consideration in medicinal chemistry. hyphadiscovery.com

Reduction: The reduction of amides typically requires powerful reducing agents like lithium aluminum hydride (LiAlH₄). The mechanism involves the coordination of the aluminum to the carbonyl oxygen, followed by the delivery of a hydride ion to the carbonyl carbon. A second hydride transfer and subsequent workup yield the corresponding amine, N-cyclopropyl-2,2-dimethylpropan-1-amine. The steric bulk of the pivaloyl group can influence the rate of this reduction.

Recent advancements in photoredox catalysis have opened up new avenues for the functionalization of amides via radical pathways. chinesechemsoc.org Single-electron transfer (SET) processes can generate nitrogen-centered radicals from amides. chinesechemsoc.orgpsu.edu

In a typical photoredox cycle, a photoexcited catalyst oxidizes the amide, which, after deprotonation, forms an amidyl radical. chinesechemsoc.org This radical can then participate in various transformations, such as intramolecular hydrogen atom transfer (HAT) to functionalize remote C-H bonds. chinesechemsoc.org For a molecule like this compound, this could potentially lead to functionalization of the t-butyl group or the cyclopropyl ring.

Furthermore, N-aryl cyclopropylamines can undergo formal [3+2] cycloadditions with electron-poor olefins through a SET mechanism without the need for a photocatalyst. chemrxiv.org This reactivity highlights the ability of the cyclopropylamine moiety to engage in radical-mediated transformations. chemrxiv.org

Role of Transition Metal Catalysis in this compound Reactions

Transition metal catalysis has revolutionized amide chemistry, enabling transformations that are otherwise difficult to achieve.

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are widely used for the N-arylation of amines, including cyclopropylamine. acs.orgacs.org While direct cross-coupling of the N-H bond in this compound is challenging due to the steric hindrance and the stability of the amide bond, related palladium-catalyzed reactions involving amides and cyclopropanols have been developed for the synthesis of γ-diketones through C-N and C-C bond activation. rsc.orgchemrxiv.orgchemrxiv.org This suggests that under appropriate conditions, the amide bond in this compound could be activated by a palladium catalyst.

Rhodium-Catalyzed C-H Activation: Rhodium catalysts are known to mediate the C-H activation of amides. acs.orgacs.orgmdpi.com This can lead to the formation of new C-C or C-N bonds. For instance, rhodium(I) catalysts can functionalize arene C-H bonds using amides as coupling partners via selective activation of the amide N-C bond. acs.org In the case of this compound, this could potentially enable the coupling of the cyclopropyl group or the pivaloyl group to other molecules.

The following table outlines some transition metal-catalyzed reactions relevant to this compound:

Metal Reaction Type Potential Application
PalladiumCross-couplingN-arylation, C-N/C-C bond activation. acs.orgacs.orgrsc.orgchemrxiv.orgchemrxiv.org
RhodiumC-H ActivationFunctionalization of C-H bonds in the cyclopropyl or pivaloyl groups. acs.orgacs.orgmdpi.com

Intramolecular and Intermolecular Reaction Dynamics of Related Amides

The steric hindrance provided by the 2,2-dimethylpropanoyl group significantly influences the reaction dynamics of this compound. The synthesis of sterically hindered amides often requires specialized methods, as traditional coupling reagents may be ineffective. nih.govchimia.chchimia.ch For example, the direct coupling of Grignard reagents to isocyanates is a robust method for forming such hindered amide bonds. nih.govchimia.ch

In intramolecular reactions, the rigid structure of the cyclopropyl group and the bulky pivaloyl group can be exploited to control stereochemistry. For instance, intramolecular Friedel-Crafts reactions of related N-aryl cyclopropyl amides can proceed smoothly to afford tetracyclic lactams. chemrxiv.org

Intermolecularly, the steric bulk can hinder the approach of reactants. However, this can also be advantageous in directing reactions to less hindered sites or in preventing side reactions. The study of sterically hindered amines and amides has revealed that while steric influence affects the geometry around the nitrogen atom, this influence can be minor. researchgate.net

Specific Reactivity of the Cyclopropyl Moiety within the Amide Structure

The cyclopropyl group is not merely a spectator in the reactivity of this compound. Its inherent ring strain makes it susceptible to ring-opening reactions under certain conditions. rsc.orgresearchgate.net

Acid-Promoted Ring Opening: In the presence of a Lewis acid like AlCl₃, N-cyclopropyl amides can undergo a ring-opening rearrangement to form N-(2-chloropropyl)amides and 5-methyl-2-oxazolines. rsc.orgresearchgate.net This reaction is proposed to proceed through a Heine-type aziridine (B145994) intermediate. rsc.org Superacid-promoted ring-opening reactions can also occur, with the regioselectivity of bond cleavage being influenced by substituents on the cyclopropane (B1198618) ring. nih.gov

Strain-Release Reactions: The strain energy of the cyclopropyl ring can be harnessed to drive reactions. For example, strain-release amination allows for the functionalization of amines with strained ring systems. nih.govnih.gov While not a direct reaction of this compound itself, this concept highlights the synthetic potential of the cyclopropyl group. Ring-expanding reactions of cyclopropyl amides have also been achieved using triphenylphosphine (B44618) and carbon tetrahalide to generate N-substituted pyrrolidin-2-ones. acs.orgnih.gov

Electrophilic and Radical Reactions: The cyclopropane ring can act as a σ-electrophile and react with nucleophiles. nih.gov Furthermore, the cyclopropylamine moiety can participate in photocatalytic [3+2] cycloadditions with olefins, initiated by a single electron transfer process that leads to ring opening and the formation of a radical intermediate. chemrxiv.orgnih.govrsc.org

The following table summarizes the specific reactivity of the cyclopropyl moiety:

Reaction Type Reagents/Conditions Products
Ring-Opening RearrangementAlCl₃N-(2-chloropropyl)amides, 5-methyl-2-oxazolines. rsc.orgresearchgate.net
Ring ExpansionPPh₃, CX₄N-substituted pyrrolidin-2-ones. acs.orgnih.gov
Photocatalytic CycloadditionVisible light, photocatalystN-arylaminocycloalkyl compounds. chemrxiv.orgnih.govrsc.org

Cyclopropane Ring-Opening and Rearrangement Processes

The three-membered ring of N-cyclopropyl amides is susceptible to cleavage under specific conditions, leading to synthetically useful rearranged products. Lewis acids, in particular, have been shown to promote the ring-opening of N-cyclopropyl amides, proceeding through a proposed aziridine intermediate.

A notable rearrangement occurs in the presence of aluminum chloride (AlCl₃), transforming N-cyclopropylamides into either N-(2-chloropropyl)amides or 5-methyl-2-oxazolines. rsc.orgresearchgate.net The proposed mechanism for this transformation involves a "Heine-type" aziridine intermediate. The reaction pathway is dictated by the nature of the nucleophile present in the reaction medium.

Mechanism of AlCl₃-Promoted Rearrangement:

Coordination: The Lewis acid, AlCl₃, coordinates to the carbonyl oxygen of the N-cyclopropyl amide, activating the molecule.

Ring Opening: This coordination facilitates the cleavage of a C-C bond in the cyclopropane ring, leading to the formation of a carbocationic intermediate.

Intramolecular Cyclization: The amide nitrogen then acts as an internal nucleophile, attacking the carbocation to form a transient, positively charged aziridine-like intermediate.

Nucleophilic Attack:

If a chloride ion (from AlCl₃) is the nucleophile, it attacks one of the carbon atoms of the former cyclopropane ring, resulting in the formation of an N-(2-chloropropyl)amide.

Alternatively, the carbonyl oxygen can act as an intramolecular nucleophile, leading to the formation of a 5-methyl-2-oxazoline ring system. rsc.orgresearchgate.net

This reactivity highlights the cyclopropane ring's ability to act as a latent reactive group, which can be unmasked under Lewis acidic conditions to generate linear or heterocyclic structures. The specific product obtained is dependent on the reaction conditions and the substituents on the amide.

Furthermore, computational and experimental studies on related cyclopropyl-substituted systems, such as N-cyclopropyl nitrenium ions, have shown that the cyclopropyl ring can undergo expansion to form four-membered azetium ions or eliminate ethylene. chemrxiv.orgchemrxiv.org While not directly involving this compound, these studies provide valuable insight into the potential rearrangement pathways of the cyclopropyl group in nitrogen-containing compounds under reactive conditions.

Reactant Reagent Product(s) Proposed Intermediate
N-cyclopropylamideAlCl₃N-(2-chloropropyl)amide / 5-methyl-2-oxazoline"Heine-type" aziridine

Compatibility of Cyclopropyl Rings in Various Reaction Conditions

The stability of the cyclopropyl ring in this compound under a range of reaction conditions is a critical consideration for its application in multi-step syntheses. While the ring is prone to opening under specific Lewis acidic conditions, it exhibits considerable stability in other chemical environments.

Inference from Synthetic Transformations:

The compatibility of the cyclopropyl group can be inferred from various synthetic transformations where N-cyclopropyl amides are successfully employed without ring cleavage.

Iodocyclization of Related Systems: In studies on vinyl cyclopropanes bearing amide functionalities, iodocyclization reactions have been performed successfully. For instance, the use of sodium iodide (NaI) at 50°C in the synthesis of cyclopropyl-fused tetrahydrofurans from vinyl cyclopropyl amides demonstrates the thermal stability of the cyclopropyl ring under these conditions. chemrxiv.org The reaction proceeds at the vinyl group without disrupting the adjacent cyclopropane.

Electro-Induced Hofmann Rearrangement: N-cyclopropyl amides have been converted to the corresponding cyclopropylamines via an electro-induced Hofmann rearrangement. researchgate.net This transformation occurs under galvanostatic conditions and showcases the compatibility of the cyclopropyl ring with electrochemical reactions designed to modify the amide group.

Nucleophilic Addition to the Amide Carbonyl: While the amide carbonyl is generally less electrophilic, nucleophilic additions can occur without affecting the cyclopropyl ring. The stability of the cyclopropane moiety during such transformations is crucial for the synthesis of more complex molecules. rsc.org

Palladium-Catalyzed C-H Halogenation: In reactions involving palladium-catalyzed C-H halogenation of benzoic acids, which are structurally different but demonstrate functional group tolerance, the reaction conditions are often compatible with a range of functional groups. acs.org This suggests that under specific catalytic C-H activation conditions, the cyclopropyl ring might remain intact.

General Stability Profile:

Based on the available literature for related compounds, a general stability profile for the cyclopropyl ring in this compound can be summarized as follows:

Condition/Reagent Type Compatibility of Cyclopropyl Ring Evidence/Inference
Strong Lewis Acids (e.g., AlCl₃) LowPromotes ring-opening and rearrangement. rsc.orgresearchgate.net
Moderate Thermal Conditions (e.g., 50°C) HighStable during iodocyclization of related vinyl cyclopropyl amides. chemrxiv.org
Electrochemical Conditions HighCompatible with electro-induced Hofmann rearrangement. researchgate.net
Nucleophilic Addition (to amide) HighGenerally tolerated in reactions targeting the amide carbonyl. rsc.org
Specific Catalytic Systems Potentially HighDependent on the catalyst and reaction conditions; inferred from functional group tolerance in other systems.

Advanced Spectroscopic and Crystallographic Structural Elucidation of N Cyclopropyl 2,2 Dimethylpropanamide and Its Analogs

X-ray Crystallography for Precise Molecular and Supramolecular Architecture Determination

The crystal structure of an analog, N-cyclopropyl-3-hydroxy-4-methoxybenzamide, was determined to be in the monoclinic crystal system with the space group P2₁/n. researchgate.net The unit cell parameters for this compound were found to be a = 8.0478(3) Å, b = 9.8093(4) Å, c = 13.1602(5) Å, and β = 104.712(2)°. researchgate.net Another related molecule, N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide, also crystallizes in the monoclinic system with the space group P2₁/c. iucr.org These examples suggest that N-cyclopropyl-2,2-dimethylpropanamide would likely crystallize in a similar, relatively low-symmetry crystal system. The specific unit cell dimensions, however, are unique to each compound and are dependent on the molecular size, shape, and crystal packing.

Table 1: Crystallographic Data for Analogs of this compound

Compound Crystal System Space Group a (Å) b (Å) c (Å) β (°)
N-cyclopropyl-3-hydroxy-4-methoxybenzamide researchgate.net Monoclinic P2₁/n 8.0478(3) 9.8093(4) 13.1602(5) 104.712(2)

In the solid state, molecules of N-cyclopropyl amides are held together by a network of intermolecular interactions. A key interaction is hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen atom (C=O) of a neighboring molecule. iucr.org In the crystal structure of N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide, these N—H⋯O hydrogen bonds link the molecules to form two-dimensional supramolecular aggregates. iucr.org Additionally, weaker C—H⋯O interactions can further stabilize the crystal packing. iucr.org These interactions dictate how the molecules arrange themselves in the crystal lattice, influencing properties such as melting point and solubility.

Crystallographic data provides a precise snapshot of the preferred conformation of a molecule in the solid state. A study of secondary N-cyclopropyl amides in the Cambridge Structural Database revealed a consistent conformational preference. The major Z-rotamer (where the cyclopropyl (B3062369) group and the carbonyl oxygen are on opposite sides of the C-N bond) is predominantly observed. acs.org Furthermore, these molecules tend to adopt an ortho conformation around the N–cPr bond, with the H-N and C-H bonds of the cyclopropyl ring having a torsion angle of approximately 113° to 133°. acs.org This is in contrast to other secondary amides, which typically prefer an anti arrangement.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.

The ¹H NMR spectrum of an N-cyclopropyl amide would be expected to show characteristic signals for the protons of the cyclopropyl ring, the substituent on the carbonyl group, and the amide N-H proton. For this compound, the nine equivalent protons of the tert-butyl group would appear as a sharp singlet. The protons on the cyclopropyl ring would exhibit more complex splitting patterns due to coupling with each other and the N-H proton. The amide proton itself would likely appear as a doublet. In a study of various cyclopropane (B1198618) amide derivatives, the amide N-H proton signal was observed in the range of δ 7.95–8.39 ppm for fatty amides. nih.gov

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals would be expected for the carbonyl carbon, the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the carbons of the cyclopropyl ring. The carbonyl carbon signal for amide derivatives containing cyclopropane typically appears in the range of δ 169.43–172.48 ppm. nih.gov

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound based on Analogous Compounds

Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Amide N-H ~7.95–8.39 nih.gov -
tert-butyl (CH₃) ~1.3 rsc.org ~27.5 rsc.org
tert-butyl (quaternary C) - ~39.8 rsc.org
Cyclopropyl (CH) ~2.6-2.7 nih.gov ~23.2 iucr.org
Cyclopropyl (CH₂) ~0.5-1.8 iucr.orgnih.gov ~5.7 iucr.org

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish the connectivity between atoms within a molecule. A COSY spectrum would reveal correlations between protons that are coupled to each other, for instance, between the N-H proton and the cyclopropyl methine proton, and among the protons on the cyclopropyl ring itself. wikipedia.org An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C signals for each C-H bond in the molecule. wikipedia.org While specific 2D NMR data for this compound were not found in the surveyed literature, these techniques would be essential for a complete structural assignment in solution.

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of molecular mass and the elucidation of fragmentation pathways of organic molecules. In the structural analysis of this compound and its analogs, HRMS provides unambiguous confirmation of their elemental composition and offers deep insights into their chemical structures through controlled fragmentation experiments.

The accurate mass measurement of the molecular ion allows for the determination of the elemental formula with a high degree of confidence, which is a critical first step in the identification of a compound. For this compound, the molecular formula is C₈H₁₅NO. High-resolution mass spectrometers can measure the mass of the molecular ion with sub-parts-per-million (ppm) accuracy, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions.

Upon ionization in the mass spectrometer, typically through techniques like electron ionization (EI) or electrospray ionization (ESI), the molecular ion of this compound can undergo characteristic fragmentation. The resulting fragment ions are indicative of the structural motifs present in the molecule. The fragmentation patterns of amides are well-documented and often involve cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom.

Detailed research findings on the mass spectrometry of structurally related compounds, such as other N-cyclopropyl amides and pivalamides, allow for a predictive understanding of the fragmentation of this compound. The primary fragmentation pathways are expected to involve the cleavage of the amide bond, fragmentation of the cyclopropyl ring, and rearrangements.

The tert-butyl group attached to the carbonyl carbon is a prominent feature that directs fragmentation. A characteristic loss of a methyl radical (CH₃•) to form a stable acylium ion is a common pathway for pivalamides. Another significant fragmentation would be the formation of the tert-butyl cation.

The cyclopropyl group also imparts specific fragmentation behaviors. Under electron ionization, cyclopropane and its derivatives are known to undergo ring-opening reactions. For this compound, this could lead to the formation of various fragment ions. Cleavage of the N-cyclopropyl bond is another plausible fragmentation route.

The analysis of analogs, where either the cyclopropyl or the 2,2-dimethylpropyl group is modified, provides comparative data that helps in assigning fragmentation pathways. By examining the shifts in the mass-to-charge ratio (m/z) of the fragment ions, the specific structural components responsible for their formation can be identified.

Detailed Research Findings

While a specific high-resolution mass spectrum for this compound is not widely published in the public domain, the expected fragmentation can be inferred from the known behavior of similar structures. The following tables outline the predicted high-resolution mass data and plausible fragmentation pathways based on the analysis of its constituent functional groups and related analogs.

Table 1: Predicted High-Resolution Mass Data for the Molecular Ion of this compound

Molecular FormulaCalculated Exact Mass (Da)Ion Species
C₈H₁₅NO141.1154[M+H]⁺
C₈H₁₅NO141.1154[M]⁺•

Table 2: Predicted Key Fragment Ions of this compound in High-Resolution Mass Spectrometry

Proposed Fragment StructureFragment FormulaCalculated Exact Mass (Da)Plausible Fragmentation Pathway
[C(CH₃)₃CO]⁺C₅H₉O85.0653α-cleavage at the carbonyl group
[C(CH₃)₃]⁺C₄H₉57.0704Cleavage of the bond between the carbonyl carbon and the tert-butyl group
[M-CH₃]⁺C₇H₁₂NO126.0919Loss of a methyl radical from the tert-butyl group
[M-C₃H₅]⁺C₅H₁₀NO100.0762Loss of the cyclopropyl group
[C₃H₅NHCO]⁺C₄H₆NO84.0449Cleavage of the tert-butyl group

The fragmentation patterns observed in the mass spectra of related compounds, such as pivalamide (B147659) and cyclopropylamine (B47189), support these predictions. For instance, the mass spectrum of pivalamide shows a prominent peak corresponding to the tert-butyl cation (m/z 57). Similarly, the fragmentation of cyclopropylamine involves the loss of a hydrogen atom and ring-opening pathways.

Computational Chemistry and Theoretical Investigations of N Cyclopropyl 2,2 Dimethylpropanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. mdpi.comresearchgate.net For N-cyclopropyl-2,2-dimethylpropanamide, these methods can provide a detailed picture of electron distribution, orbital energies, and sites susceptible to chemical attack.

The electronic nature of this compound is governed by the interplay of its three key functional components: the pivaloyl (tert-butyl carbonyl) group, the amide linkage, and the cyclopropyl (B3062369) ring.

Electron Distribution and Molecular Electrostatic Potential (MEP): The amide group is highly polarized. The oxygen atom possesses a significant partial negative charge due to its high electronegativity and its involvement in the carbonyl double bond, making it a primary site for electrophilic attack and hydrogen bond acceptance. Conversely, the amide nitrogen's lone pair is delocalized into the carbonyl group, giving the C-N bond partial double-bond character. The cyclopropyl group, known for its ability to donate electron density through σ-π conjugation (behaving somewhat like a double bond), influences the electron density at the nitrogen atom. The bulky tert-butyl group is primarily an electron-donating group through induction. DFT calculations can quantify these effects by mapping the molecular electrostatic potential (MEP), visually identifying electron-rich (negative potential) and electron-poor (positive potential) regions.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. In a molecule like this, the HOMO is typically expected to have significant contributions from the amide nitrogen and the cyclopropyl ring, indicating these are the most probable sites for oxidation or reaction with electrophiles. The LUMO is generally centered on the π* orbital of the carbonyl group, making the carbonyl carbon the most likely site for nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity.

A summary of expected electronic properties from quantum chemical calculations is presented below.

PropertyPredicted Characteristic for this compoundImplication for Reactivity
HOMO Localized on the amide nitrogen and cyclopropyl C-C bonds.Site of electron donation; susceptible to electrophilic attack and oxidation.
LUMO Localized on the π* orbital of the C=O group.Site of electron acceptance; susceptible to nucleophilic attack at the carbonyl carbon.
HOMO-LUMO Gap Expected to be relatively large.Indicates high kinetic stability.
MEP Negative potential around the carbonyl oxygen; positive potential around the amide N-H proton.Oxygen is a hydrogen bond acceptor; N-H is a hydrogen bond donor.
Atomic Charges Significant negative charge on oxygen; significant positive charge on the carbonyl carbon.Confirms the electrophilic nature of the carbonyl carbon and nucleophilic nature of the oxygen.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

While quantum calculations focus on static electronic properties, molecular dynamics (MD) simulations provide insight into the molecule's behavior over time, revealing its conformational flexibility and dynamic properties. nih.gov For this compound, the most significant conformational questions involve rotation around the amide C-N bond and the N-C(cyclopropyl) bond.

Research on the closely related N-cyclopropylacetamide using NMR and ab initio calculations has revealed unexpected conformational behavior that is directly relevant to this compound. nih.govacs.orgresearchgate.net

Amide Bond Rotation (E/Z Isomerism): Amides can exist as two rotamers (or isomers) due to the high rotational barrier of the C-N bond: the Z-rotamer (trans), where the substituents on the carbonyl carbon and nitrogen are on opposite sides, and the E-rotamer (cis), where they are on the same side. For most secondary amides, the Z-form is overwhelmingly favored due to steric hindrance in the E-form. However, for N-cyclopropylacetamide, a significant population of the E-rotamer (16-19%) is observed in apolar solvents. nih.govacs.org This unusual stability of the E-isomer is attributed to the unique properties of the cyclopropyl group. A similar equilibrium would be expected for this compound, though the increased steric bulk of the tert-butyl group compared to a methyl group might slightly shift the equilibrium towards the Z-isomer.

N-Cyclopropyl Bond Rotation: Another key conformational feature is the rotation around the bond connecting the amide nitrogen to the cyclopropyl ring. Two primary conformations are possible: anti, where the C=O bond and the N-H bond are anti-periplanar, and ortho, where the C=O bond eclipses a C-C bond of the cyclopropyl ring. Contrary to other secondary acetamides which prefer the anti conformation, N-cyclopropyl amides show a distinct preference for the ortho conformation. nih.govresearchgate.net This preference is a defining structural characteristic of this class of compounds.

MD simulations can be used to explore the potential energy surface associated with these rotations, calculate the free energy barriers between different conformations, and understand how solvent affects the conformational equilibrium.

The table below summarizes the key conformational states based on computational studies of the analogous N-cyclopropylacetamide. nih.govacs.org

Conformational FeatureDominant Isomer/ConformerCalculated Relative Energy (kcal/mol)Rotational Barrier (kcal/mol)
Amide C-N Bond Z-rotamer (trans)0.00~15-21
E-rotamer (cis)~0.9 - 1.2
N-C(cyclopropyl) Bond ortho0.00Data not specified
anti~2.5

Theoretical Prediction of Reaction Pathways and Transition States

Theoretical calculations are a cornerstone for investigating reaction mechanisms, allowing for the mapping of potential energy surfaces and the characterization of transient species like transition states and intermediates. For this compound, several reaction pathways could be computationally explored.

Acid-Catalyzed Ring Opening: N-cyclopropyl amides can undergo ring-opening rearrangement reactions, for instance, in the presence of a Lewis acid like AlCl₃. researchgate.net Theoretical calculations can elucidate the mechanism of such a reaction. This would involve modeling the coordination of the Lewis acid to the carbonyl oxygen, followed by the cleavage of a cyclopropane (B1198618) C-C bond and the formation of an intermediate, possibly involving an aziridine-like structure. By calculating the energies of the reactants, intermediates, transition states, and products, the feasibility of the proposed pathway and the activation energy required can be determined.

Radical Reactions: The cyclopropylamine (B47189) motif can participate in radical-based reactions, such as photocycloadditions. rsc.org Computational studies can model the formation of the initial radical intermediate and its subsequent reaction with another molecule. For example, the transition states for the addition of the radical to an olefin can be located and their energies compared to predict the stereochemical outcome of the reaction, providing insights that are difficult to obtain experimentally. rsc.org

Metabolic Pathways: The metabolism of cyclopropyl groups can sometimes lead to the formation of reactive intermediates through ring opening. hyphadiscovery.com Computational methods can be used to model the interaction of this compound with cytochrome P450 enzymes. By simulating the enzymatic oxidation process, researchers can predict potential metabolites and identify pathways that might lead to bioactivation, which is a critical step in assessing the toxicological profile of a compound.

Computational Approaches to Structure-Activity Relationship (SAR) Studies

Should this compound or its derivatives show biological activity, computational methods can be employed to build Structure-Activity Relationship (SAR) models. These models are crucial for optimizing lead compounds in drug discovery. rsc.org

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to find a mathematical correlation between the chemical properties of a series of compounds and their biological activity. For a series of analogues of this compound, one would first calculate a variety of molecular descriptors (e.g., steric, electronic, hydrophobic properties). Statistical methods are then used to build a model that predicts the activity of new, unsynthesized compounds. For instance, in a study of 2-phenylcyclopropylmethylamine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) were used to correlate steric, electrostatic, and hydrophobic fields with receptor binding affinity. mdpi.com

Molecular Docking: If the biological target (e.g., an enzyme or receptor) is known, molecular docking can be used to predict the binding mode and affinity of this compound and its analogues. This involves placing the molecule into the active site of the protein and scoring the interaction. Docking studies can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that are essential for binding. This information is invaluable for designing new derivatives with improved potency and selectivity.

Molecular Dynamics of Protein-Ligand Complexes: Following docking, MD simulations can be performed on the protein-ligand complex to assess its stability and dynamics. nih.gov These simulations can reveal how the ligand affects the protein's conformation and can provide a more accurate estimation of binding free energy. This approach helps refine the binding hypothesis generated from docking and provides a more dynamic picture of the molecular recognition process.

An exploration of the derivatization strategies for this compound reveals a range of synthetic possibilities for creating functionalized analogs. These strategies target the amide moiety, the sterically hindered 2,2-dimethylpropanamide segment, and the cyclopropyl ring, including the development of stereoselective routes to chiral derivatives.

Applications in Contemporary Organic Synthesis Research

Utilization as Versatile Building Blocks for Complex Molecular Architectures

The cyclopropane (B1198618) ring, when attached to an amide nitrogen, acts as a latent functional group that can be unmasked through various chemical transformations. This reactivity makes N-cyclopropyl amides highly effective building blocks for constructing more complex molecular frameworks. A key strategy involves the selective cleavage of the C-C bonds within the strained cyclopropane ring, which can be initiated under acidic or thermal conditions.

Research has demonstrated that N-cyclopropyl amides can undergo novel ring-opening rearrangement reactions. For instance, in the presence of a Lewis acid like aluminum trichloride (B1173362) (AlCl₃), N-cyclopropyl amides can be converted into N-(2-chloropropyl)amides or cyclize to form 5-methyl-2-oxazolines. rsc.orgresearchgate.net This transformation proceeds through a proposed aziridine (B145994) intermediate, showcasing how the cyclopropyl (B3062369) group can be strategically opened to introduce new functionalities and build different heterocyclic systems. rsc.org This capacity for controlled ring-opening provides a pathway to stereodefined acyclic molecules from readily accessible cyclopropane precursors. researchgate.net The inherent ring strain of the cyclopropyl moiety is thus harnessed to drive the formation of more elaborate structures, cementing its role as a versatile synthetic intermediate. chemrxiv.org

The stability of the cyclopropane ring also allows it to be carried through multiple synthetic steps, acting as a bioisostere for other chemical groups, before a final strategic manipulation. This dual nature—both stable and reactive under specific conditions—underpins its utility as a versatile building block in the synthesis of diverse and complex molecules. nih.gov

PrecursorReagentsProduct(s)Research Focus
N-Cyclopropyl amideAlCl₃N-(2-chloropropyl)amide, 5-methyl-2-oxazolineRing-opening rearrangement to form acyclic and heterocyclic structures. rsc.orgresearchgate.net
N-Cyclopropyl amidePPh₃, CX₄ (X=Cl, Br)N-substituted pyrrolidin-2-oneRing-expansion reaction to create a five-membered lactam. nih.govacs.org
Vinyl Cyclopropane (β-keto-amide)PIDA, NaIOxabicyclo[3.1.0]hexanolIodocyclization to synthesize complex fused heterocyclic systems. chemrxiv.org

Participation as a Reagent in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. While N-cyclopropyl-2,2-dimethylpropanamide is not a typical starting component in well-known MCRs like the Ugi or Passerini reactions, the cyclopropyl functional group is frequently introduced into complex molecules using these methods. mdpi.com

The Passerini three-component reaction, for instance, combines a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxycarboxamide. nih.gov Similarly, the Ugi four-component reaction adds an amine to this mixture. In these contexts, cyclopropane-containing scaffolds are often built by employing a cyclopropyl-substituted starting material, such as cyclopropanecarboxaldehyde (B31225) or cyclopropyl isocyanide. These reactions are powerful tools for generating large libraries of structurally diverse compounds for drug discovery. mdpi.comnih.gov

The Ugi-Joullié reaction, a modification using chiral cyclic imines, demonstrates the utility of strained ring systems in achieving better diastereoselectivity due to their rigid conformations. researchgate.net This principle could be extended to reactions involving other strained cyclic structures like N-cyclopropyl amides or their derivatives, suggesting a potential role in developing novel, stereoselective MCRs.

Multi-Component ReactionComponentsTypical ProductRelevance to Cyclopropane Chemistry
Passerini Reaction Carboxylic Acid, Carbonyl Compound, Isocyanideα-AcyloxycarboxamideCan incorporate cyclopropyl groups via a cyclopropyl-substituted starting component (e.g., cyclopropyl isocyanide). mdpi.comnih.gov
Ugi Reaction Carboxylic Acid, Carbonyl Compound, Isocyanide, Amineα-AcylaminocarboxamideA powerful tool for creating diverse molecular libraries, including those with cyclopropane moieties. researchgate.net
Ugi-Joullié Reaction Carboxylic Acid, Isocyanide, Chiral Cyclic ImineN-Acyl Proline AmidesDemonstrates the value of strained cyclic components for achieving high diastereoselectivity. researchgate.net

Enabling the Development of Novel Synthetic Methodologies in Amide and Cyclopropane Chemistry

The unique reactivity of N-cyclopropyl amides has been a catalyst for the development of new synthetic methods that expand the toolkit of organic chemists. The activation of the typically robust amide bond or the strained cyclopropane ring allows for transformations that are not possible with other types of amides or alkanes.

A significant advancement is the development of ring-expansion reactions. nih.govacs.org By treating N-cyclopropyl amides with triphenylphosphine (B44618) and a carbon tetrahalide (CX₄), the three-membered ring can be expanded to form N-substituted pyrrolidin-2-ones, which are five-membered lactams. acs.org This method activates the cyclopropane through an in-situ-generated imidoyl halide, providing a novel and efficient route to an important class of heterocyclic compounds. nih.gov

Furthermore, the development of synthetic routes to produce a wide array of amide derivatives containing cyclopropane has itself advanced synthetic methodology. nih.govmdpi.com These methods often involve multi-step sequences including Knoevenagel condensation, amidation, Corey-Chaykovsky cyclopropanation, and hydrolysis to create a cyclopropane carboxylic acid intermediate that can then be coupled with various amines. nih.gov The creation of libraries of these compounds enables systematic exploration of structure-activity relationships and provides a platform for discovering new reactions and applications. mdpi.com These strategies highlight how the specific chemistry of N-cyclopropyl amides is not just a subject of study but a tool for innovation in synthetic organic chemistry.

Advanced Analytical Method Development for N Cyclopropyl 2,2 Dimethylpropanamide and Its Derivatives

Chromatographic Techniques for High-Resolution Separation and Purity Assessment

Chromatographic methods are fundamental for separating N-cyclopropyl-2,2-dimethylpropanamide from potential impurities, starting materials, and degradation products. The choice between HPLC and UPLC often depends on the specific requirements for resolution, sensitivity, and sample throughput.

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of small organic molecules like this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is typically the method of choice for such compounds. A common stationary phase is octadecyl-functionalized silica (B1680970) (C18), which provides excellent retention and separation based on hydrophobicity.

The development of an HPLC method for this compound would involve a systematic optimization of several parameters to achieve the desired separation. This includes the selection of an appropriate column, mobile phase composition, flow rate, and detection wavelength. A typical starting point would be a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. The addition of a small amount of an acid, such as formic acid or acetic acid, can improve peak shape and reproducibility. nih.gov

A representative HPLC method for the purity assessment of this compound is detailed in the table below.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

This method would be capable of separating the main compound from its potential process-related impurities and degradation products, allowing for accurate purity assessment.

For more complex samples or when higher throughput is required, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which results in higher resolution, improved sensitivity, and significantly shorter analysis times.

The principles of method development for UPLC are similar to those for HPLC, but the instrumentation is designed to operate at much higher pressures. The enhanced resolving power of UPLC can be particularly beneficial for separating closely related derivatives or isomers of this compound.

A typical UPLC method for the analysis of this compound would employ a sub-2 µm C18 column and a faster gradient elution profile, as outlined in the following table.

ParameterCondition
Column C18, 50 mm x 2.1 mm, 1.7 µm
Mobile Phase A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid
Gradient 10% to 98% B over 5 minutes
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Detection UV (PDA) at 200-400 nm
Injection Volume 2 µL

The use of a photodiode array (PDA) detector in conjunction with UPLC allows for the simultaneous acquisition of spectra across a range of wavelengths, which can aid in peak identification and purity assessment.

Integrated Spectroscopic Methods with Chromatography (e.g., UPLC-PDA-HRMS-MS/MS)

To obtain comprehensive structural information about this compound and its derivatives, chromatographic separation is often coupled with advanced spectroscopic detectors, most notably high-resolution mass spectrometry (HRMS). The combination of UPLC with a PDA detector and HRMS, often with tandem mass spectrometry (MS/MS) capabilities, provides a powerful tool for both qualitative and quantitative analysis. drugtargetreview.com

In a UPLC-PDA-HRMS-MS/MS system, the eluent from the UPLC column first passes through the PDA detector, providing UV-Vis spectral data, and then enters the mass spectrometer. The HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments. The MS/MS capability allows for the fragmentation of selected ions, yielding structural information that is invaluable for the identification of unknown impurities or metabolites. americanpharmaceuticalreview.com

This integrated approach is particularly useful for impurity profiling, where the structures of minor components need to be elucidated. The high sensitivity and selectivity of HRMS also make it an excellent choice for trace-level quantification. drugtargetreview.com

The following table summarizes the key parameters for a UPLC-PDA-HRMS-MS/MS analysis of this compound.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Analyzer Orbitrap or Time-of-Flight (TOF)
Scan Mode Full Scan (m/z 50-500) and Targeted MS/MS
Resolution > 60,000 FWHM
Collision Energy Stepped (e.g., 10, 20, 40 eV) for MS/MS

Development and Validation of Quantitative Analytical Protocols for Research Samples

Once a suitable chromatographic method has been developed, it must be validated to ensure that it is reliable for its intended purpose, which in this context is the quantification of this compound in research samples. Method validation is performed according to guidelines established by regulatory bodies such as the International Council for Harmonisation (ICH). researchgate.netsphinxsai.com

The validation of a quantitative analytical protocol typically involves the assessment of the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by analyzing a series of standards of known concentrations and performing a linear regression analysis.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing samples with known concentrations of the analyte (e.g., spiked samples) and calculating the percent recovery.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following table provides an example of acceptance criteria for the validation of a quantitative HPLC method for this compound. researchgate.netsphinxsai.com

Validation ParameterAcceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) ≤ 2.0%
LOD (Signal-to-Noise) ≥ 3:1
LOQ (Signal-to-Noise) ≥ 10:1
Robustness No significant impact on results from minor changes in flow rate, mobile phase composition, or column temperature.

A successfully validated quantitative analytical protocol provides confidence in the data generated and is essential for making informed decisions during the research and development of this compound and its derivatives. nih.gov

Emerging Research Directions and Future Perspectives on N Cyclopropyl 2,2 Dimethylpropanamide

Exploration of Undiscovered Reactivity Pathways and Transformations

The inherent ring strain of the cyclopropyl (B3062369) group in N-cyclopropyl-2,2-dimethylpropanamide makes it a fertile ground for discovering novel chemical transformations. While the amide functionality is relatively stable, the three-membered ring is susceptible to ring-opening reactions under various conditions, offering pathways to diverse molecular architectures.

Furthermore, single-electron transfer (SET) oxidation represents another promising avenue for novel reactivity. The oxidation of N-cyclopropylamines has been shown to generate aminium cation radicals, which can undergo rapid cyclopropyl ring opening. nih.govresearchgate.net This process can lead to the formation of distonic cation radicals, which can then be trapped by nucleophiles or undergo further intramolecular reactions. nih.gov Investigating the SET-initiated reactions of this compound could unveil pathways to unique functionalized acyclic amides.

Computational studies on cyclopropyl-substituted nitrenium ions suggest that they can undergo a variety of low-barrier reactions, including ring expansion to form azetium ions and elimination of ethylene. chemrxiv.org The specific fate of the cyclopropyl ring is highly dependent on the substituents on the nitrogen atom. For this compound, the bulky pivaloyl group would likely exert a significant influence on the preferred reaction pathway.

The table below summarizes potential reactivity pathways for the cyclopropyl group in N-cyclopropyl amides based on existing research.

Reaction TypeConditions/ReagentsPotential Products
Lewis Acid-Catalyzed RearrangementAlCl₃N-(2-halopropyl)amides, Oxazolines
Single-Electron Transfer (SET) OxidationEnzymatic (e.g., HRP), Chemical OxidantsRing-opened radical species, Acyclic amides
NitrosationNitrous AcidN-nitrosoamides, Ring-opened products

Design and Synthesis of Advanced this compound Scaffolds for Specialized Applications

The this compound core structure serves as a valuable starting point for the design and synthesis of more complex molecular scaffolds. By functionalizing either the cyclopropane (B1198618) ring or the pivaloyl group, novel derivatives with tailored properties for applications in medicinal chemistry and materials science can be developed.

The introduction of substituents onto the cyclopropane ring can significantly alter the molecule's biological activity and physicochemical properties. Chemoenzymatic strategies have emerged as powerful tools for the stereoselective synthesis of functionalized cyclopropanes, which can then be elaborated into diverse scaffolds. rochester.edu For example, engineered enzymes can catalyze the cyclopropanation of olefins to produce chiral cyclopropyl ketones, which are versatile intermediates for further chemical transformations. rochester.edu

Moreover, divergent synthesis strategies can be employed to create a library of compounds from a common bifunctional cyclopropane precursor. By incorporating additional functional groups, such as esters or sulfides, on the cyclopropane ring, orthogonal derivatization can be achieved through a variety of reactions including hydrolysis, reduction, amidation, and oxidation. researchgate.net This approach allows for the systematic exploration of the chemical space around the core scaffold.

The amide bond itself can also be a point of modification, although its stability makes it less reactive. However, advanced synthetic methods for creating sterically hindered amides, such as the coupling of Grignard reagents with isocyanates, could be adapted to build more complex structures around the this compound core. chimia.chnih.gov

Potential advanced scaffolds derived from this compound could include:

Bioisosteres: The cyclopropyl group can act as a bioisostere for other chemical groups like double bonds or gem-dimethyl groups, which can improve metabolic stability and binding affinity of drug candidates. hyphadiscovery.comresearchgate.net

Conformationally Constrained Peptidomimetics: Incorporating the rigid cyclopropane unit into peptide-like structures can enforce specific conformations, which is a valuable strategy in drug design.

Functionalized Materials: Derivatives with polymerizable groups or functionalities that can interact with surfaces could be explored for applications in materials science.

Development of Sustainable and Green Synthesis Protocols for its Production and Derivatization

The increasing emphasis on green chemistry is driving the development of more sustainable methods for the synthesis of amides, including this compound. Traditional amide synthesis often relies on stoichiometric coupling reagents that generate significant waste. ucl.ac.uk

Catalytic direct amidation, which avoids the use of such reagents, is a more atom-economical approach. While often requiring high temperatures to remove water, the development of new catalysts, such as those based on boric acid or silica (B1680970), is enabling these reactions to proceed under milder conditions. whiterose.ac.uk

Enzymatic synthesis offers a particularly green alternative for amide bond formation. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to catalyze the amidation of carboxylic acids and amines with high efficiency and selectivity in environmentally benign solvents. nih.gov This approach minimizes waste and often simplifies product purification. nih.gov Chemoenzymatic methods are also being developed for the synthesis of chiral cyclopropane building blocks, which can reduce the reliance on traditional, often less sustainable, synthetic methods. wpmucdn.comresearchgate.net

The choice of solvent is another critical aspect of green synthesis. The replacement of hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) with greener alternatives such as cyclopentyl methyl ether (CPME) or even water is a key goal. nih.govnih.gov Solvent-free reaction conditions represent an ideal scenario, further reducing the environmental impact.

The principles of green chemistry applicable to the synthesis of this compound and its derivatives are summarized in the table below.

Green Chemistry PrincipleApplication in Synthesis
Atom Economy Use of catalytic direct amidation to minimize byproducts.
Use of Renewable Feedstocks Exploration of bio-derived starting materials.
Catalysis Development of efficient catalysts for amidation and derivatization.
Benign Solvents Replacement of hazardous solvents with greener alternatives like CPME or water.
Energy Efficiency Use of enzymatic methods that proceed under mild conditions.

Integration with Machine Learning and Artificial Intelligence for Accelerated Chemical Discovery and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis, and the discovery of novel this compound derivatives stands to benefit significantly. These computational tools can accelerate the design-build-test-learn cycle in chemical research.

Furthermore, ML models can predict the outcomes of chemical reactions, including yields and optimal conditions, even with limited datasets. pku.edu.cnnih.gov This predictive capability can significantly reduce the number of experiments needed, saving time and resources. pku.edu.cn For the synthesis of this compound and its analogs, ML could be used to optimize reaction conditions for amide bond formation or for the selective functionalization of the cyclopropane ring.

The potential applications of AI and ML in the context of this compound are outlined below:

Reaction Prediction: Predicting the success and yield of novel derivatization reactions. acs.org

Retrosynthesis: Designing efficient synthetic routes to complex, novel analogs.

Property Prediction: Forecasting the biological and physical properties of hypothetical derivatives to guide synthesis efforts.

Automated Optimization: Integrating with robotic platforms to rapidly find the best conditions for synthesis and derivatization.

As these computational technologies continue to mature, their application will undoubtedly accelerate the exploration of the chemical space around this compound, leading to the discovery of new molecules with valuable properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.